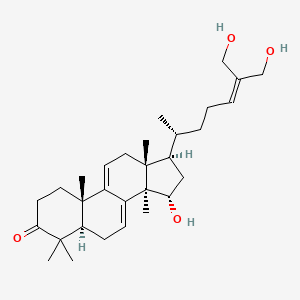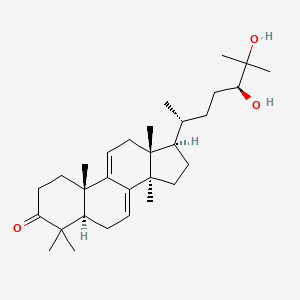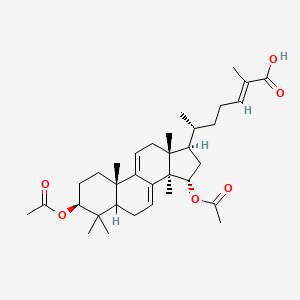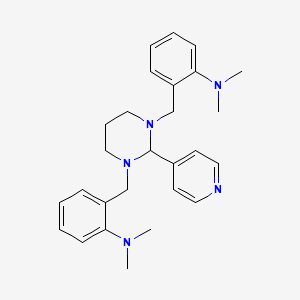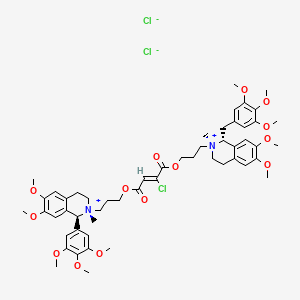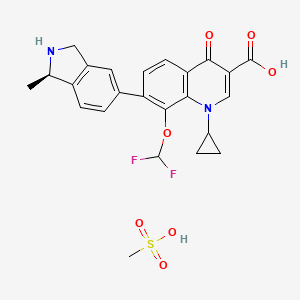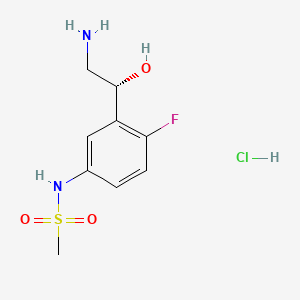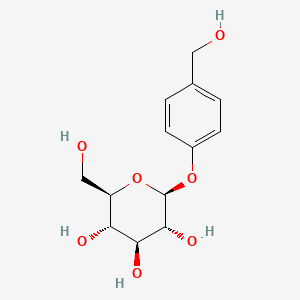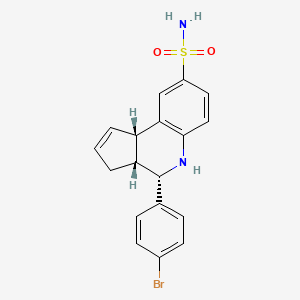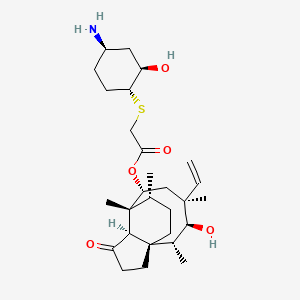
Lefamulin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lefamulin is a pleuromutilin antibiotic used for the treatment of community-acquired bacterial pneumonia. It is available in both oral and intravenous formulations. This compound was approved for medical use in the United States in August 2019 and in the European Union in July 2020 . This compound is notable for its unique mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .
科学研究应用
左法木林有广泛的科学研究应用:
化学: 在化学领域,左法木林因其独特的结构和作用机制而被研究。
生物学: 在生物学领域,左法木林用于研究细菌蛋白合成和抗生素耐药机制.
作用机制
左法木林通过选择性抑制细菌蛋白合成发挥作用。 它与50S核糖体亚基的肽基转移酶中心结合,阻止转移 RNA 结合以进行肽转移 . 这种结合导致诱导契合,使结合口袋围绕左法木林收紧,有效地抑制蛋白质合成并导致细菌细胞死亡 . 左法木林独特的行动机制降低了与其他抗生素类别发生交叉耐药的可能性 .
生化分析
Biochemical Properties
Lefamulin plays a crucial role in inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, specifically binding to the peptidyl transferase center (PTC). This binding prevents the proper positioning of transfer RNA (tRNA) necessary for peptide transfer, thereby inhibiting protein synthesis . This compound’s interaction with the ribosomal PTC involves multiple hydrogen bonds, which induce a conformational change in the ribosome, enhancing its binding affinity .
Cellular Effects
This compound affects various cellular processes by inhibiting protein synthesis. This inhibition leads to a halt in bacterial growth and replication. In mammalian cells, this compound has been shown to modulate immune responses by reducing the infiltration of immune cells such as neutrophils, monocytes, and T-cells into infected tissues . Additionally, this compound influences cell signaling pathways and gene expression related to inflammation and immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the proper alignment of tRNA, thereby inhibiting peptide bond formation and protein synthesis . This compound’s unique mechanism of action involves an induced fit that tightens the binding pocket around the antibiotic, enhancing its inhibitory effect . This mechanism is effective against both typical and atypical bacterial pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability under acidic and photolytic conditions but degrades in oxidative, basic, and thermal humidity environments In vitro and in vivo studies have shown that this compound’s efficacy remains consistent over the course of treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces bacterial load and modulates immune responses without significant adverse effects . At higher doses, this compound has been associated with fetal loss, malformations, and decreased fetal weight in pregnant animals . These findings highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 . It acts as both a substrate and an inhibitor of CYP3A4, which can influence the metabolism of other drugs. This compound’s metabolism involves oxidation and hydrolysis, leading to the formation of inactive metabolites . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has a high volume of distribution, indicating extensive tissue penetration . This compound concentrates significantly in lung tissue, which is beneficial for treating respiratory infections . The drug’s distribution is influenced by its binding to plasma proteins and its affinity for lung epithelial cells .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it interacts with bacterial ribosomes . Its activity is dependent on its ability to reach the ribosomal subunits within the bacterial cell. This compound’s subcellular localization is facilitated by its chemical structure, which allows it to penetrate bacterial cell walls and membranes . This localization is essential for its antibacterial efficacy.
准备方法
左法木林是普鲁霉素的半合成衍生物。合成涉及几个关键步骤:
起始材料: 合成从普鲁霉素开始,普鲁霉素是从真菌Pleurotus mutilis中分离出来的.
化学修饰: 普鲁霉素核心经历了各种化学修饰,包括添加2-(4-氨基-2-羟基环己基)硫代乙酸酯侧链.
反应条件: 反应通常涉及使用乙醇和水等溶剂以及氢氧化钠等试剂. 反应条件经过精心控制以确保实现所需的修饰,而不会降解普鲁霉素核心。
化学反应分析
相似化合物的比较
左法木林属于普鲁霉素类抗生素,该类抗生素包括其他化合物,如替亚木林和瓦尔奈木林 . 与这些化合物相比,左法木林在人类中可以全身使用是独一无二的。 替亚木林和瓦尔奈木林主要用于兽药 . 左法木林独特的行动机制和针对革兰氏阳性和革兰氏阴性细菌的广谱活性使其成为抗生素库中宝贵的补充 .
类似化合物
替亚木林: 用于兽药治疗肺部和肠道感染.
瓦尔奈木林: 也用于兽药,主要用于呼吸道感染.
瑞他帕木林: 已获批准用于人类皮肤感染的局部使用.
属性
Key on ui mechanism of action |
Lefamulin inhibits prokaryotic ribosomal protein synthesis via its binding to the peptidyl transferase center (PTC) of the ribosomal bacterial 50S subunit. It inhibits protein translation through binding to both the A and P sites of the PTC via four hydrogen bonds, resulting in the interruption of peptide bond formation. Lefamulin's tricyclic mutilin core is the common moiety for binding of all members of its drug class, the pleuromutilins. Although the tricyclic motilin core doesn’t form any hydrogen bonds with the PTC nucleotides, it is stabilized or anchored by hydrophobic and Van der Waals interactions. Lefamulin exerts a selective inhibition of protein translation in eukaryotes, however, does not affect ribosomal translation of eukaryotes. Lefamulin demonstrates a unique induced-fit type of action that closes the binding pocket within a ribosome, conferring close contact of the drug to its target, therefore improving therapeutic efficacy. Because of its mechanism of action that differs from that of other antimicrobials, cross-resistance to other antibiotic classes is less likely. |
|---|---|
CAS 编号 |
1061337-51-6 |
分子式 |
C28H45NO5S |
分子量 |
507.7 g/mol |
IUPAC 名称 |
[(1S,2R,3S,4S,6R,7R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate |
InChI |
InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16?,17-,18+,20+,21+,22+,24-,25-,26+,27-,28-/m0/s1 |
InChI 键 |
KPVIXBKIJXZQJX-CSOZIWFHSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
手性 SMILES |
C[C@H]1[C@@H]([C@](C[C@H]([C@]2([C@H]3[C@@]1(CCC2C)CCC3=O)C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)(C)C=C)O |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C |
外观 |
Solid powder |
沸点 |
618.6±55.0 |
Pictograms |
Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
BC-3781; BC 3781; BC3781; Lefamulin; Xenleta |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


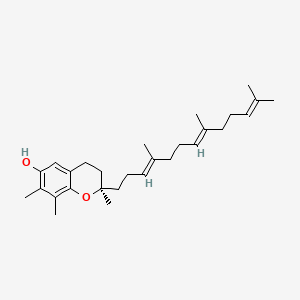
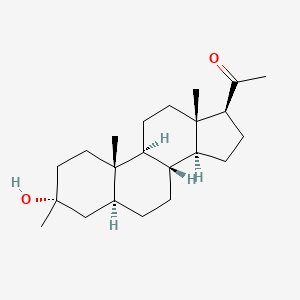
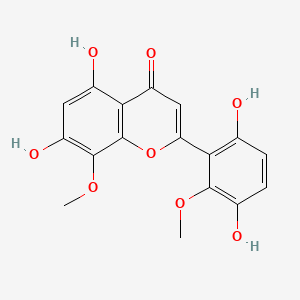
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
